molecular formula C11H19NO3 B6619522 tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 1165450-68-9

tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No. B6619522
CAS RN: 1165450-68-9
M. Wt: 213.27 g/mol
InChI Key: BTWDGFQQIGGAPU-GZMMTYOYSA-N
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Description

Tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate, also known as tert-butyl hydroxymercuri-3-carboxylate, is a mercuric compound that is widely used in scientific research. It is a colorless, crystalline solid that is soluble in water and organic solvents. The compound has a variety of applications in scientific research, including synthesis, biochemistry, and physiology.

Scientific Research Applications

Tert-butyl hydroxymercuri-3-carboxylate has a variety of applications in scientific research. It is commonly used as a reagent in organic synthesis, as it is a strong oxidizing agent and can be used to oxidize alcohols and other organic compounds. It is also used in biochemistry and physiology to study the effects of mercury on various biological systems. Additionally, it can be used to synthesize compounds that are used in pharmaceuticals, agrochemicals, and other industrial applications.

Mechanism of Action

Tert-butyl hydroxymercuri-3-carboxylate acts as an oxidizing agent, which means it can react with other compounds to form new compounds. In biological systems, it can react with proteins, enzymes, and other biomolecules to form mercuric complexes. These complexes can then interact with other molecules in the cell, resulting in changes in the cell's physiology.
Biochemical and Physiological Effects
Tert-butyl hydroxymercuri-3-carboxylate is toxic to many organisms, including humans. In humans, it can cause damage to the nervous system, kidneys, and other organs. It can also interfere with the normal functioning of enzymes and other proteins, leading to changes in metabolism and other physiological processes.

Advantages and Limitations for Lab Experiments

Tert-butyl hydroxymercuri-3-carboxylate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in water and organic solvents. Additionally, it is a strong oxidizing agent, which makes it useful for synthesizing new compounds. However, it is also highly toxic, so it must be handled with care and appropriate safety measures must be taken when using it in laboratory experiments.

Future Directions

There are several potential future directions for the use of tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate hydroxymercuri-3-carboxylate in scientific research. It could be used to study the effects of mercury on various biological systems, as well as to develop new compounds for use in pharmaceuticals, agrochemicals, and other industrial applications. Additionally, it could be used to develop new methods for synthesizing compounds, as well as to study the mechanism of action of other mercuric compounds. Finally, it could be used to study the toxicity of mercury and other heavy metals, and to develop methods for mitigating their effects on human health.

Synthesis Methods

Tert-butyl hydroxymercuri-3-carboxylate can be synthesized from tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate mercuric chloride and sodium hydroxide in aqueous solution. The reaction is conducted at room temperature and yields a white precipitate. The reaction can be described as follows:
HgCl2 (CH3)3 + NaOH --> Hg(OH)CH3(CH3)3 + NaCl

properties

IUPAC Name

tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-5-8-4-11(8,6-12)7-13/h8,13H,4-7H2,1-3H3/t8-,11+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWDGFQQIGGAPU-GZMMTYOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@@]2(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

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